molecular formula C8H9FN2O2 B2486736 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide CAS No. 934605-95-5

3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B2486736
CAS No.: 934605-95-5
M. Wt: 184.17 g/mol
InChI Key: KWYOCWVBNQQXCU-UHFFFAOYSA-N
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Description

3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide, also known as FMOC-L-3,4-Dihydroxyphenylalanine (DOPA), is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of L-DOPA, which is an important precursor for the neurotransmitter dopamine. FMOC-L-DOPA has been synthesized using various methods and has been found to have potential applications in the fields of neuroscience, biochemistry, and pharmacology.

Scientific Research Applications

Insecticidal Activity

A study investigated the optimization of insecticidal activity in 3-[(alkoxyimino)methyl]benzyl esters, a class related to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide. The study found that introducing a fluorine atom in the benzylic moiety, as seen in compounds related to this compound, generally increased insecticidal activity, especially against mustard beetles (Beddie, Farnham, & Khambay, 1995).

Anticancer Properties

The synthesis of fluorinated benzaldehydes, including those similar to this compound, and their use in producing fluoro-substituted stilbenes, which have been shown to have in vitro anticancer properties, was described in a study. This implies potential applications of related compounds in cancer treatment (Lawrence et al., 2003).

Charge Control in Chemical Reactions

A study on the reactions of compounds, including those structurally related to this compound, revealed insights into SNAr (nucleophilic aromatic substitution) charge-controlled reactions. This has implications for the design of reactions in synthetic chemistry, where charge control plays a crucial role (Cervera, Marquet, & Martin, 1996).

Controlled-Release Characteristics in Drug Delivery

Research on organopolyphosphazenes, which involve compounds like this compound, demonstrated their potential in developing microspheres for the controlled release of drugs, such as indomethacin, an anti-inflammatory drug. This signifies its potential use in drug delivery systems (Gudasi et al., 2007).

Fluorescent Probes and Sensing Applications

A study on fluorinated liquid crystals, which can be derived from compounds including this compound, showed their utility in fluorescent probes for sensing pH and metal cations. Their high sensitivity to pH changes and selectivity in metal cations are attributed to the fluorophenol moiety, a characteristic of related compounds (Tanaka et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 3-fluoro-4-methoxybenzoate, suggests that it should be handled with personal protective equipment/face protection and adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Properties

IUPAC Name

3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYOCWVBNQQXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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